2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
This compound is a derivative of chromene, a heterocyclic compound with a fused benzene and pyran ring. It has various substituents including an amino group, a chlorophenyl group, a phenyl group, and a nitrile group. These functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the conjugated system of the chromene core. The presence of the electron-donating amino group and electron-withdrawing nitrile group could potentially influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and nitrile groups could influence its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-9-5-4-8-15(17)20-16(12-24)22(25)27-19-11-14(10-18(26)21(19)20)13-6-2-1-3-7-13/h1-9,14,20H,10-11,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLXKUYTMGLVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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